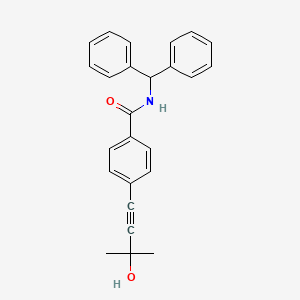![molecular formula C16H19NO2 B5034984 N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MT-77, is a synthetic compound that has been of interest to the scientific community due to its potential pharmacological properties. In
作用機序
The mechanism of action of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors involved in cancer cell growth and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of HDAC6, a protein involved in cancer cell growth, and AChE, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function in animal models of Alzheimer's disease, and the reduction of inflammation in animal models of colitis. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide in lab experiments is its low toxicity, which allows for higher dosages to be used without causing harm to the test subjects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, research is needed to develop more efficient methods for synthesizing and administering this compound in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. Its low toxicity and cost-effectiveness make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
合成法
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with tricyclo[3.2.1.0~2,4~]oct-3-one, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
特性
IUPAC Name |
N-(4-methoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-12-6-4-11(5-7-12)17-16(18)15-13-9-2-3-10(8-9)14(13)15/h4-7,9-10,13-15H,2-3,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJZRUYTRFOVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)

![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)
![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
